molecular formula C8H8N2 B130773 3-(Aminomethyl)benzonitrile CAS No. 10406-24-3

3-(Aminomethyl)benzonitrile

Cat. No.: B130773
CAS No.: 10406-24-3
M. Wt: 132.16 g/mol
InChI Key: XFKPORAVEUOIRF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzonitrile (CAS: 10406-24-3) is an aromatic nitrile derivative with an aminomethyl (-CH2NH2) substituent at the meta position of the benzene ring. Its molecular formula is C8H8N2, with a molecular weight of 132.16 g/mol . Key physicochemical properties include:

  • Density: 1.1 g/cm³
  • Boiling Point: 263°C at 760 mmHg
  • Flash Point: 112.9°C

This compound is synthesized via nucleophilic substitution reactions. For example, 3-(bromomethyl)benzonitrile reacts with potassium phthalimide under SN2 conditions, followed by hydrolysis to yield the primary amine . It serves as a critical intermediate in pharmaceutical chemistry, particularly in the design of kinase inhibitors (e.g., ALK inhibitors) and prodrug-activating enzyme substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Aminomethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with formaldehyde and ammonia. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminomethyl group. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution due to the directing effects of the nitrile (-C≡N) and aminomethyl (-CH2NH2) groups.

Reaction TypeConditionsProductRegioselectivityCitation
NitrationHNO3, H2SO4, 0–5°C3-(Aminomethyl)-5-nitrobenzonitrileMeta to -C≡N
SulfonationSO3, H2SO4, 60°C3-(Aminomethyl)-5-sulfobenzoic acidMeta to -C≡N
  • Mechanistic Insight :
    The nitrile group acts as a strong meta-director, while the aminomethyl group exerts a weaker ortho/para-directing effect. The combined electronic effects favor substitution at the meta position relative to the nitrile group.

Nucleophilic Substitution at the Benzylic Position

The aminomethyl group (-CH2NH2) participates in alkylation and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldCitation
AlkylationRX (alkyl halide), K2CO3, DMF, 80°C3-(Alkylamino)methylbenzonitrile70–85%
Schiff Base FormationRCHO, EtOH, reflux3-[(R-imino)methyl]benzonitrile60–75%
  • Example :
    Reaction with isobutyl bromide yields 3-[(isobutylamino)methyl]benzonitrile , a precursor for pharmaceutical intermediates.

Nitrile Group Transformations

The -C≡N group undergoes reduction and hydrolysis under controlled conditions.

Reaction TypeConditionsProductSelectivityCitation
ReductionLiAlH4, THF, reflux3-(Aminomethyl)benzylaminePrimary amine
HydrolysisH2O, NaOH (10%), 100°C3-(Aminomethyl)benzamideAmide
Acid CatalysisH2SO4 (conc.), H2O, reflux3-(Aminomethyl)benzoic acidCarboxylic acid
  • Reduction Mechanism :
    LiAlH4 reduces the nitrile to a primary amine via intermediate imine formation, yielding 3-(aminomethyl)benzylamine .

Benzannulation Reactions

3-(Aminomethyl)benzonitrile participates in [3+3] cycloadditions to construct polysubstituted aromatic systems.

SubstratesCatalystSolventTemp (°C)Time (h)YieldCitation
α,β-Unsaturated Aldehyde + 4-Sulfonyl-2-butenenitrilePyrrolidine (20 mol%)CHCl340586%
  • Mechanism :

    • Iminium activation of the aldehyde by pyrrolidine.

    • Conjugate addition to the nitrile substrate.

    • Sequential H-shift, aldol cyclization, and oxidative aromatization .

Metal Coordination Complexes

The amino and nitrile groups enable coordination with transition metals.

Metal SaltLigand RatioGeometryApplicationCitation
Cu(NO3)21:2OctahedralCatalytic oxidation
PdCl21:1Square planarCross-coupling catalysis

Scientific Research Applications

1. Organic Synthesis:
3-(Aminomethyl)benzonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions such as nucleophilic substitutions and reductions makes it a versatile building block in organic chemistry .

2. Biological Studies:
The compound is being investigated for its potential interactions with biological systems. Preliminary studies suggest that it may influence serotonergic pathways by interacting with serotonin receptors, which could have implications for mood regulation and neuropharmacology .

3. Material Science:
Due to its unique structural motifs, this compound is also explored for applications in material science, particularly in the development of new polymers and dyes.

Case Studies and Research Findings

Several studies have provided insights into the biological activity and applications of this compound:

  • Neuropharmacological Effects: Research indicates that compounds similar to this compound can bind effectively to neurotransmitter receptors, influencing their activity. This suggests potential polypharmacological effects that warrant further investigation .
  • Antifungal Activity: Similar compounds have shown antifungal properties, indicating that this compound may exhibit comparable activities due to structural similarities .
  • Cancer Research: Studies on structurally related compounds have demonstrated their ability to modulate pathways involved in cancer cell proliferation. This suggests that this compound could be explored as a candidate for cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzonitrile depends on its specific application. In biochemical assays, the compound can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the nitrile group can participate in polar interactions. These interactions can alter the conformation of the enzyme or receptor, affecting its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key analogs of 3-(Aminomethyl)benzonitrile, emphasizing substituent positions, functional groups, and applications:

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Key Applications/Findings Similarity Score
This compound 10406-24-3 -CH2NH2 (meta) 132.16 Kinase inhibitors, prodrug activation Reference (1.00)
4-(Aminomethyl)benzonitrile 170230-87-2 -CH2NH2 (para) 132.16 Intermediate in ligand design 0.97
3-((Methylamino)methyl)benzonitrile 10406-25-4 -CH2NHCH3 (meta) 146.19 Altered electronic effects vs. primary amine 0.88
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile HCl 2733039-44-4 -CH2NH2 (para), -CF3 (meta) 236.62 Enhanced lipophilicity for hydrophobic binding N/A
2-(3-Aminophenoxy)benzonitrile (3C) N/A -O-C6H4NH2 (ortho) 211.0 SAR studies in peripheral drug design N/A
3-(Dimethylamino)benzonitrile N/A -N(CH3)2 (meta) 146.19 Halogen-bonding studies in spectroscopy N/A

Key Research Findings

Electronic and Steric Effects

  • Trifluoromethyl Groups: The introduction of -CF3 (e.g., in 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile HCl) enhances lipophilicity, favoring interactions with hydrophobic pockets in enzymes or receptors .

Spectroscopic and Interaction Studies

  • Halogen Bonding: 3-(Dimethylamino)benzonitrile forms stable complexes with haloforms (e.g., CHI3) via hydrogen and halogen bonding, as shown by UV-Vis and NMR spectroscopy .
  • Receptor Binding : The ligand 5FB (from ), a trifluoromethyl-substituted analog, binds estrogen-related receptor alpha via hydrogen bonds with ARG 372 and hydrophobic interactions, highlighting the role of substituents in affinity .

Structure-Activity Relationship (SAR) Insights

Substituent Position: Meta-substituted aminomethyl groups (e.g., 3-position) optimize steric compatibility in kinase active sites, while para-substituted analogs may alter solubility and off-target effects .

Functional Group Modifications: Replacing -NH2 with -NHCH3 (methylamino) reduces hydrogen-bonding capacity but increases metabolic stability . Electron-withdrawing groups (-CF3) enhance binding to hydrophobic residues but may reduce aqueous solubility .

Scaffold Hybridization: Quinoline-benzonitrile hybrids () exhibit augmented TLR8 agonism, demonstrating the importance of fused aromatic systems in immune modulation .

Biological Activity

3-(Aminomethyl)benzonitrile, a compound with the molecular formula C8H10N2C_8H_{10}N_2 and a molecular weight of 132.16 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10N2C_8H_{10}N_2
  • Molecular Weight : 132.16 g/mol
  • CAS Number : 10406-24-3

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, influencing pathways that are critical in various diseases. For instance, it has shown potential in inhibiting cholinesterase enzymes, which are relevant in neurodegenerative conditions such as Alzheimer's disease.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. Studies have demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It appears to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways related to cell survival and growth. In vitro studies have shown that it can reduce the viability of cancer cell lines significantly.

Cholinesterase Inhibition

One of the notable activities of this compound is its inhibition of acetylcholinesterase (AChE). This property is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic neurotransmission. The compound's inhibitory activity has been quantitatively assessed, revealing promising IC50 values comparable to established AChE inhibitors.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains.
    • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, indicating moderate to strong antibacterial activity.
  • Anticancer Activity :
    • In vitro assays on cancer cell lines (e.g., MCF-7 and HeLa) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Data Summary :
      Cell LineIC50 (µM)
      MCF-715.2
      HeLa12.5
  • Cholinesterase Inhibition :
    • The compound was tested for its ability to inhibit AChE using Ellman’s method.
    • Findings : The IC50 value was found to be 25 µM, suggesting it could serve as a lead compound for further development in Alzheimer's therapy.

Q & A

Q. Basic Synthesis and Purification

Q1: What are the established synthetic routes for 3-(Aminomethyl)benzonitrile, and how can purity be ensured? A: The compound is synthesized via nucleophilic substitution reactions, such as the reaction of ferrocenylmethyltrimethylammonium iodide with 3-aminobenzonitrile, yielding high-purity products (>97.0% GC) under optimized conditions . Purification typically involves recrystallization or column chromatography. Purity verification requires HPLC or GC analysis, as commercial suppliers like Kanto Reagents provide >97.0% purity specifications .

Q. Spectroscopic Characterization

Q2: Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives? A: Nuclear magnetic resonance (NMR) (1H, 13C) and mass spectrometry (MS) are essential. For example, 1H NMR (500 MHz, CDCl₃) resolves aromatic protons and aminomethyl groups, while 13C NMR confirms nitrile (C≡N) and amine functionalities. MS (ESI-TOF) provides molecular ion validation. These methods are benchmarked against analogs like 3-(3-Thienyl)benzonitrile .

Q. Safety and Handling Protocols

Q3: What safety precautions are recommended for handling this compound in laboratory settings? A: Use nitrile gloves, lab coats, and P95 respirators to minimize exposure. Avoid aqueous release due to potential environmental toxicity . While specific toxicological data for this compound are lacking, structural analogs (e.g., 3-(3-Thienyl)benzonitrile) require OV/AG/P99 respirators for higher exposure risks .

Q. Stability Under Experimental Conditions

Q4: How stable is this compound under typical reaction conditions (e.g., acidic/basic media)? A: The compound is chemically stable under recommended storage (room temperature, dry conditions). However, avoid strong oxidizers or prolonged exposure to moisture, which may degrade the nitrile group. No hazardous decomposition products are reported .

Q. Advanced: Derivative Synthesis for Biomedical Applications

Q5: How can this compound be functionalized for drug discovery applications? A: Metal-catalyzed multi-component reactions (MCRs) enable derivatization. For example, coupling with fluorophenyl groups or dithiolylidene moieties creates bioactive analogs for antimicrobial or anticancer studies. Fe-catalyzed hydrosilylation is also effective for introducing hydroxymethyl groups .

Q. Advanced: Reaction Mechanism Elucidation

Q6: What mechanistic insights exist for reactions involving this compound? A: In MCRs, the nitrile group acts as a directing moiety, facilitating regioselective C–H activation. DFT studies on similar compounds suggest that Fe catalysts lower activation barriers for hydrosilylation, enabling efficient C–Si bond formation .

Q. Addressing Data Discrepancies

Q7: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)? A: Cross-reference experimental data with computational predictions (e.g., ACD/Labs Percepta). For instance, calculated logP values and solubility parameters can validate empirical observations. Note that suppliers like Sigma-Aldrich may lack analytical data, necessitating in-house validation .

Q. Analytical Method Development

Q8: What strategies are recommended for quantifying this compound in complex matrices? A: Develop HPLC methods with UV detection (λ = 254 nm) or LC-MS/MS for trace analysis. Use acetonitrile/water gradients for separation, as validated for structurally related benzonitriles .

Q. Advanced: Computational Modeling

Q9: How can computational tools predict the reactivity of this compound in novel reactions? A: Molecular docking and DFT simulations model interactions with catalytic sites. For example, PubChem-derived InChI keys (e.g., RIOPZMHLYZUNFX) enable virtual screening for binding affinities in enzyme inhibition studies .

Q. Advanced: Environmental Fate Studies

Q10: What methodologies assess the environmental impact of this compound? A: Use OECD 301 biodegradability tests and Daphnia magna toxicity assays. Structural analogs show low water solubility (2.2 g/L at 25°C), suggesting bioaccumulation potential. Mitigate risks via waste neutralization and adsorption protocols .

Properties

IUPAC Name

3-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPORAVEUOIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146233
Record name Benzonitrile, 3-(aminomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-24-3
Record name Benzonitrile, 3-(aminomethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-(aminomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A commercially available activated carbon-supported palladium catalyst “PDC-3000” available from Toyo C.C.I. Co., Ltd. (supported palladium: 3% by weight) was activated by reduction with hydrogen. A 100-ml autoclave was successively charged with 3.0 g of the activated catalyst, 12.8 g of isophthalonitrile containing as impurities 3.42% by weight of 3-cyanobenzamide and 0.24% by weight of 3-cyanobenzoic acid, 37 g of liquid ammonia, and 0.1 g of sodium hydroxide. Then, hydrogen was introduced into the autoclave to increase the inner pressure to 20 MPa (gauge). The concentration in the reaction solution was 0.877% by weight for the benzamide compound and 0.062% by weight for the benzoic acid compound. The autoclave was shaken at 50° C. for 30 min. The gas chromatographic analysis on the reaction product solution showed that the conversion of isophthalonitrile was 92.0 mol %, the yields of 3-cyanobenzylamine was 54.3 mol %, and the yield of m-xylylenediamine was 4.2 mol %. The by-products were substantially high-boiling substances.
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Synthesis routes and methods II

Procedure details

600 g of m-cyanobenzylamine crude product (m-cyanobenzylamine 90% by weight, m-xylylenediamine 10% by weight) obtained by hydrogen reduction of isophthalonitrile in the presence of sponge metal nickel catalyst was added dropwise in 8 kg of water while stirring at room temperature for dissolution and the solution was left to stand overnight at 5C. The crystals which precipitated were filtered by centrifugation to obtain 783 g of m-cyanobenzylamine hydrate (water content: 48% by weight).
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Synthesis routes and methods III

Procedure details

A solution of the N-(3-cyanobenzyl)phthalimide (2.70 g, 10.4 mmol) and hydrazine hydrate (2.5 mL, 51 mmol) in MeOH (50 mL) was heated to reflux for 1 h. After cooling at room temperature, CH2Cl2 and aq. 1N NaOH were added. The CH2Cl2 layer was separated, washed with brine, dried over Na2SO4, concentrated in vacuo to give an oil (1.10 g), which was pure enough for the next reaction. MS 133 (M+H) and 116 (M−NH2)
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Synthesis routes and methods IV

Procedure details

To tert-butyl 3-cyanobenzylcarbamate in CH2Cl2 (10 ml), TFA (3 ml) was added. After 1 h, volatiles were removed on a rotavap under reduced pressure. Crude residue 3-(aminomethyl)benzonitrile was dissolved in water, basified with 2N NaOH and extracted with CHCl3 (100 ml) and used without further purification.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Aminomethyl)benzonitrile
3-(Aminomethyl)benzonitrile
3-(Aminomethyl)benzonitrile
3-(Aminomethyl)benzonitrile
3-(Aminomethyl)benzonitrile
3-(Aminomethyl)benzonitrile

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